An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, structural features, and key physical characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide includes detailed methodologies for characterization, a summary of its synthetic pathway, and essential safety and handling information, all supported by authoritative references.
Introduction and Chemical Identity
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a substituted benzaldehyde derivative, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Its specific substitution pattern, featuring both a methoxy and a methoxypropoxy group on the aromatic ring, imparts distinct chemical reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to its effective application and manipulation in a laboratory or industrial setting.
1.1 Chemical Identifiers
-
IUPAC Name: 4-methoxy-3-(3-methoxypropoxy)benzaldehyde[3]
-
Synonyms: Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)-; 3-(3-methoxypropoxy)-4-methoxybenzaldehyde[3][5]
1.2 Molecular Structure
The molecular architecture consists of a benzene ring functionalized with an aldehyde group at position 1, a methoxy group at position 4, and a 3-methoxypropoxy ether linkage at position 3. This structure provides multiple sites for chemical modification, making it a versatile building block.
Caption: 2D representation of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for process development, formulation, and quality control. The properties for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 224.25 g/mol | [3][4][5] |
| Appearance | Data not explicitly available; likely a solid or high-boiling liquid. | |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [4] |
| Flash Point | 150.2 ± 23.8 °C | [4] |
| Melting Point | Not explicitly listed in searches; requires experimental determination. | [4] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and methanol. | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 1.64 - 1.923 (Calculated) | [4][5] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [5] |
Experimental Protocols for Characterization
To ensure the identity and purity of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a series of analytical characterizations are required. The following protocols are standard, self-validating methodologies chosen for their reliability and the richness of the data they provide.
Protocol: Melting Point Determination
Expertise & Causality: The melting point is a fundamental and sensitive indicator of purity.[8] A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[8] This protocol uses a standard digital melting point apparatus, which allows for controlled heating and precise observation.
Methodology:
-
Sample Preparation: Ensure the sample is a finely ground, dry powder. If the sample is coarse, gently crush it using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
-
Accurate Determination: Prepare a new sample. Heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[10]
-
Observation: Reduce the heating rate to approximately 1-2°C per minute.
-
Data Recording: Record two temperatures:
-
Reporting: Report the result as a melting range (T₁ - T₂). Repeat the determination at least twice for consistency.
Caption: Workflow for accurate melting point determination.
Protocol: Structural Elucidation via ¹H NMR Spectroscopy
Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and its residual proton signal does not typically interfere with signals from the analyte.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃) in a clean vial.[6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid is present, filter the solution through a small cotton plug in the pipette.[6]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (D1, typically 1-2 seconds), and acquisition time.
-
-
Data Processing:
-
Apply Fourier Transform to the Free Induction Decay (FID) to obtain the spectrum.[11]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign peaks to the corresponding protons in the molecular structure.
-
Caption: Standard workflow for ¹H NMR analysis.
Synthesis Pathway Overview
While specific synthesis procedures can vary, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is typically synthesized from a readily available precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde). The key transformation is a Williamson ether synthesis.
Causality: The Williamson ether synthesis is a reliable and high-yielding method for forming ethers. It involves the deprotonation of a phenol (isovanillin) with a suitable base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1-bromo-3-methoxypropane).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. swarthmore.edu [swarthmore.edu]
